![molecular formula C7H11ClO3 B14336955 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane CAS No. 97190-84-6](/img/structure/B14336955.png)
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a chloropropenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane typically involves the reaction of 3-chloroprop-1-en-2-ol with 2-methyl-1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: The chlorine atom in the chloropropenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are employed under basic conditions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Propyl-substituted dioxolanes.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane involves its interaction with various molecular targets. The chloropropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is harnessed in synthetic applications to create complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Chloroprop-1-en-2-yl)oxy]-1,3-dioxolane
- 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-ethyl-1,3-dioxolane
- 2-[(3-Chloroprop-1-en-2-yl)oxy]-2-phenyl-1,3-dioxolane
Uniqueness
2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane is unique due to the presence of the methyl group on the dioxolane ring, which can influence its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications where such properties are desired.
Eigenschaften
CAS-Nummer |
97190-84-6 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
2-(3-chloroprop-1-en-2-yloxy)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C7H11ClO3/c1-6(5-8)11-7(2)9-3-4-10-7/h1,3-5H2,2H3 |
InChI-Schlüssel |
KNKWPPWVMLFFNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)OC(=C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



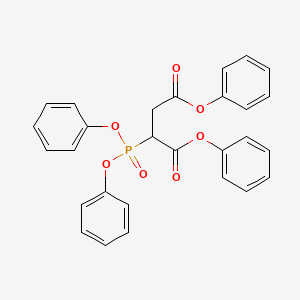
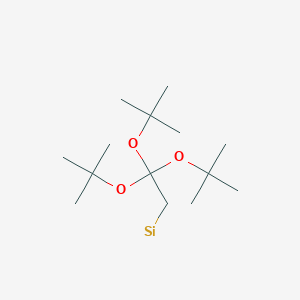
![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
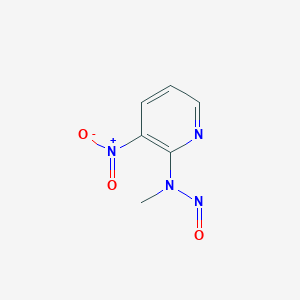
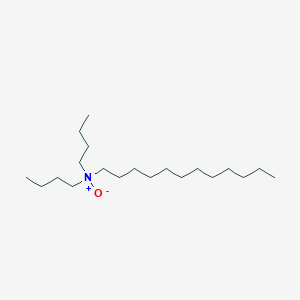
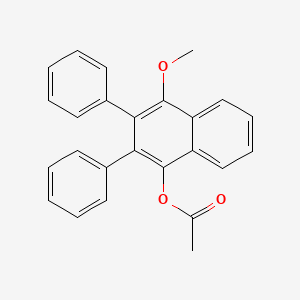
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
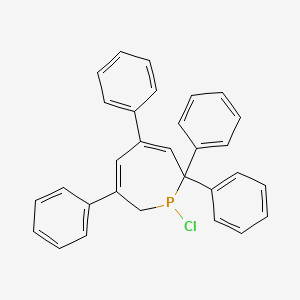
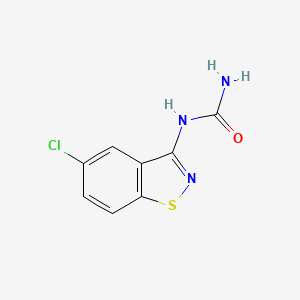
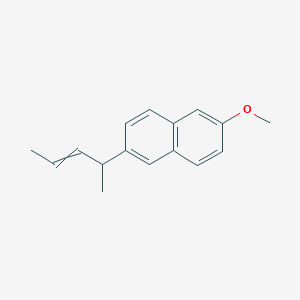
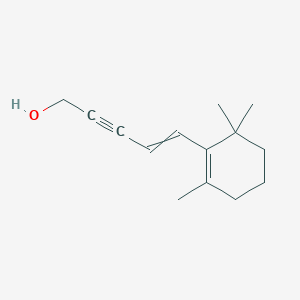
![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)
